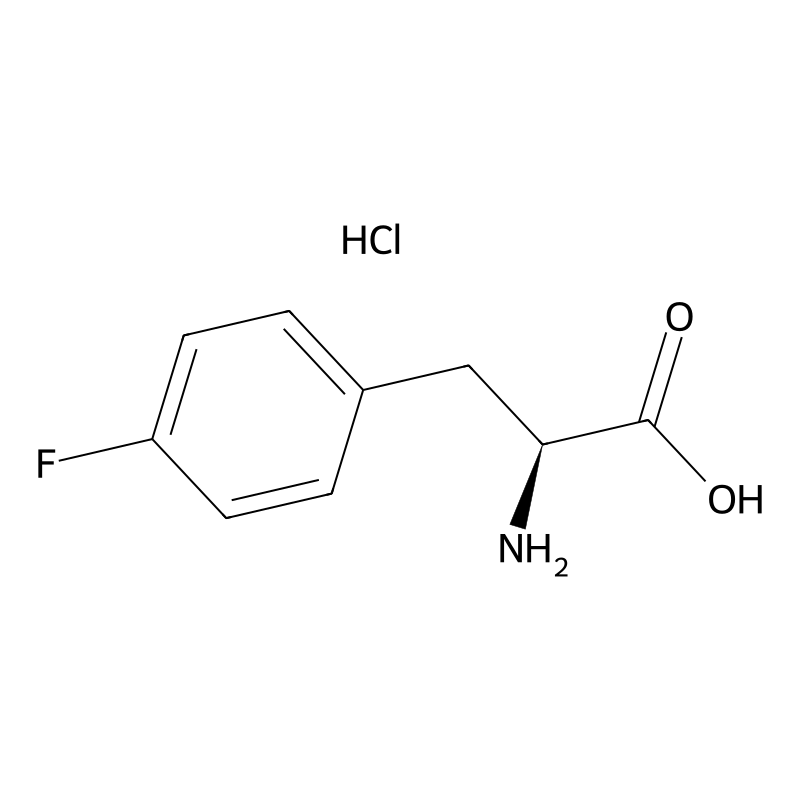(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Enzyme Inhibition:
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride has been investigated as a potential inhibitor of various enzymes, including aromatic L-amino acid decarboxylase (AADC). AADC is an enzyme involved in the production of dopamine, a neurotransmitter crucial for movement, learning, and mood regulation. Inhibiting AADC activity is a strategy explored for treating Parkinson's disease and other neurological disorders.
Medicinal Chemistry:
The compound serves as a valuable building block for the synthesis of other pharmaceutically relevant molecules []. Its structure incorporates a fluorinated phenyl ring and an amino acid backbone, which can be modified to generate diverse novel compounds with potential therapeutic applications.
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a non-proteinogenic amino acid with the molecular formula CHClFNO and a molecular weight of 219.64 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms, with the (S)-enantiomer being biologically active. It is characterized by the presence of a 4-fluorophenyl group attached to the propanoic acid backbone, which contributes to its unique biological properties and applications in medicinal chemistry .
- Esterification: Reacting with alcohols to form esters.
- Amidation: Formation of amides with carboxylic acids.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of derivatives.
- Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles in specific reactions .
This compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its potential effects on:
- Neurotransmission: Acting as an agonist or antagonist at various receptors.
- Anti-inflammatory properties: Influencing pathways related to inflammation and immune responses.
- Anticancer potential: Showing promise in apoptosis and cell cycle regulation .
The compound's ability to cross the blood-brain barrier suggests its potential use in treating central nervous system disorders.
Several synthesis methods have been documented for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride:
- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to synthesize the desired enantiomer.
- Asymmetric Synthesis: Employing asymmetric catalysts or reagents to preferentially produce the (S)-enantiomer from prochiral substrates.
- Multi-step Synthesis: Involving several chemical transformations, including protection/deprotection steps, to build the fluorinated phenyl group onto the amino acid backbone .
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride finds applications in various fields:
- Pharmaceuticals: As a building block for synthesizing drugs targeting neurological diseases and cancer.
- Research: Used in studies investigating receptor interactions and signaling pathways.
- Biotechnology: Employed in developing peptide-based therapeutics and drug delivery systems .
Studies have shown that (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride interacts with several biological targets, including:
- G Protein-Coupled Receptors (GPCRs): Modulating signaling pathways associated with neurotransmitter activity.
- Ion Channels: Affecting neuronal excitability and synaptic transmission.
- Enzymes: Inhibiting specific metabolic enzymes involved in disease processes .
These interactions highlight its potential as a therapeutic agent.
Several compounds share structural similarities with (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-3-(3-fluorophenyl)propanoic acid | Similar backbone with a different fluorine position | Potentially different receptor interactions |
| 2-Amino-3-(phenyl)propanoic acid | Lacks fluorine substitution | More hydrophobic; different biological activity |
| (R)-2-Amino-3-(4-fluorophenyl)propanoic acid | Enantiomer of the compound | Different pharmacokinetics and receptor binding |
The uniqueness of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride lies in its specific fluorinated structure, which enhances its interaction with biological targets compared to its non-fluorinated counterparts.
Sequence
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Health Hazard








